1,1,1-Trichlorotrifluoroacetone
Overview
Description
1,1,1-Trichlorotrifluoroacetone: is a chemical compound with the molecular formula C3Cl3F3O . It is a clear liquid with a boiling point of 86°C and a density of 1.6 g/cm³ . This compound is known for its unique combination of chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorotrifluoroacetone can be synthesized from 1,1-dichloro-3,3,3-trifluoroacetone hydrate. The synthesis involves the chlorination of 1,1-dichloro-3,3,3-trifluoroacetone hydrate under controlled conditions .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of 4,4,4-trifluoroethyl acetoacetate with an organic acid in an anhydrous state. This method is preferred due to its safety, high yield, and low production cost .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichlorotrifluoroacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trichlorotrifluoroacetone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trichlorotrifluoroacetone involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and inhibiting certain enzymatic activities. This interaction can disrupt cellular processes and metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,1,1-Trifluoroacetone: This compound has a similar structure but lacks the chlorine atoms.
1,1,1-Trifluoroacetylacetone: Another related compound, it is used as a precursor to heterocycles and metal chelates.
Uniqueness: 1,1,1-Trichlorotrifluoroacetone is unique due to its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other compounds may not be as effective .
Properties
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTAIKNWAIKGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226713 | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758-42-9 | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trichloro-3,3,3-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of halogen substituents, specifically chlorine in 1,1,1-trichlorotrifluoroacetone, influence the electronic properties of the molecule?
A1: The research by Doucet et al. utilized HeI photoelectron spectroscopy to analyze the electronic structure of various halogen-substituted acetones, including this compound. The study revealed a correlation between the number of fluorine substituents and the ionization energy of the oxygen lone pair in these molecules. As the number of fluorine atoms increased, the oxygen lone pair ionization energy also increased. While the study doesn't explicitly detail the impact of chlorine substitution on ionization energies, it provides a framework for understanding how halogen substitution, in general, can influence the electronic properties and energy levels within these molecules. Further investigation focusing specifically on the influence of chlorine versus fluorine substitution on the electronic structure and reactivity of these molecules would provide a more complete understanding.
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